n-Dodecyl-l-glutamic acid n-Dodecyl-l-glutamic acid
Brand Name: Vulcanchem
CAS No.: 62765-46-2
VCID: VC19465083
InChI: InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1
SMILES:
Molecular Formula: C17H33NO4
Molecular Weight: 315.4 g/mol

n-Dodecyl-l-glutamic acid

CAS No.: 62765-46-2

Cat. No.: VC19465083

Molecular Formula: C17H33NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

n-Dodecyl-l-glutamic acid - 62765-46-2

Specification

CAS No. 62765-46-2
Molecular Formula C17H33NO4
Molecular Weight 315.4 g/mol
IUPAC Name (2S)-2-(dodecylamino)pentanedioic acid
Standard InChI InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1
Standard InChI Key ZLNXPOHTTBSBIH-HNNXBMFYSA-N
Isomeric SMILES CCCCCCCCCCCCN[C@@H](CCC(=O)O)C(=O)O
Canonical SMILES CCCCCCCCCCCCNC(CCC(=O)O)C(=O)O

Introduction

Synthesis and Structural Characteristics

Synthetic Routes

n-Dodecyl-L-glutamic acid is synthesized through nucleophilic substitution reactions. A common method involves reacting L-glutamic acid dimethyl ester hydrochloride with dodecyl bromide in acetonitrile, followed by alkaline hydrolysis to yield the sodium salt (Figure 1) . Key steps include:

  • Alkylation: Dodecyl bromide reacts with the amine group of glutamic acid derivatives under reflux conditions.

  • Ester Hydrolysis: The intermediate ester is hydrolyzed using sodium hydroxide to form the carboxylate salt.

  • Acidification: Adjusting the pH to ~1.0 precipitates the free acid form .

Yields vary with chain length and reaction conditions. For example, N-dodecyl glutamic acid di-sodium salt achieves a yield of 52% under optimized protocols .

Structural Confirmation

Nuclear magnetic resonance (¹H-NMR) and infrared spectroscopy (IR) confirm the structure. Key NMR peaks include:

  • δ 0.89 ppm (terminal methyl group of dodecyl chain).

  • δ 2.23–2.61 ppm (methylene groups near the carboxylic acid).

  • δ 3.39–3.41 ppm (methine proton adjacent to the amino group) .

Physicochemical Properties

Surface Activity

n-Dodecyl-L-glutamic acid exhibits surfactant behavior due to its amphiphilic structure:

  • Critical Micelle Concentration (CMC): ~1.2 mM at 25°C, lower than conventional ionic surfactants like SDS (8.2 mM) .

  • Krafft Temperature: ~40°C, indicating solubility above this threshold .

PropertyValueMethod
CMC (25°C)1.2 mMSurface tension
Krafft temperature40°CConductivity
pKa (carboxylic groups)2.1, 4.3Potentiometric titration

pH and Ion Sensitivity

The compound’s solubility and micellization depend on pH and ion concentration:

  • Acid Resistance: Stable at pH < 4 due to protonation of carboxylates.

  • Lime Resistance: Precipitates in high Ca²⁺ concentrations (e.g., 10 mM CaCl₂) .

Biological and Functional Applications

Antimicrobial Activity

Combinations of n-dodecyl-L-glutamic acid with citric acid (CA) or SDS show virucidal activity against non-enveloped viruses (e.g., feline calicivirus) at pH 4.7, achieving >3-log reduction in 10 minutes .

Drug Delivery

The compound’s micelles encapsulate hydrophobic drugs, enhancing bioavailability. Its biocompatibility makes it suitable for topical formulations and nanoparticle carriers .

Industrial and Cosmetic Uses

  • Cosmetics: Acts as a foaming agent in cleansers and emulsifiers in creams due to mildness and low irritation .

  • Materials Science: Used in synthesizing polyamide compounds for membranes and coatings .

Comparative Analysis with Similar Surfactants

CompoundStructureCMC (mM)Key Difference
n-Dodecyl-L-glutamic acidC₁₇H₃₃NO₄1.2Biodegradable, amino acid-based
SDSC₁₂H₂₅OSO₃Na8.2Sulfate group, higher irritation
Sodium coco sulfateMixed alkyl chains2–5Derived from coconut oil

Recent Advances and Future Directions

Recent studies highlight its role in antiviral formulations and biodegradable polymers . Future research may explore its utility in green chemistry and targeted drug delivery systems.

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